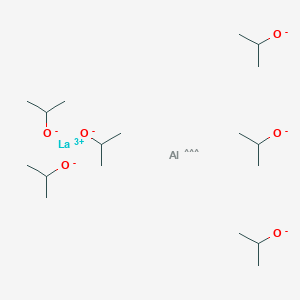
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Overview
Description
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a pharmaceutical intermediate often utilized in the synthesis of antiviral drugs . It is a ribose-derived compound used in nucleoside synthesis . It plays a crucial role in infectious disease research, particularly in the development of antiviral drugs .
Synthesis Analysis
The synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose involves several steps. In one patented formation, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask . Another critical step in the synthesis process is the SnCl4 assisted regio- and steroselective deprotection of perbenzylated 1-O-methyl-5-deoxyribofuranose .Molecular Structure Analysis
The molecular formula of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is C27H24O8 . Its average mass is 476.475 Da and its monoisotopic mass is 476.147125 Da .Chemical Reactions Analysis
During the synthesis process, a methylation reaction occurs on the ribose . The flask is then filled with ethyl acetate, pyridine, and potassium carbonate, and heated to 60–70 °C .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 617.7±55.0 °C at 760 mmHg, and a flash point of 205.5±25.0 °C . It has 8 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .Scientific Research Applications
Antiviral Drug Synthesis
This compound serves as a versatile intermediate in the synthesis of C-nucleoside derivatives, which have shown potential antiviral activities .
HIV and Hepatitis B Treatment
It is used as a pharmaceutical intermediate in the synthesis of drugs like Tenofovir for treating HIV and chronic Hepatitis B .
Antiviral Medication for RNA Viruses
The compound is crucial in synthesizing medications like Remdesivir, effective against various RNA viruses, including SARS-CoV-2 .
Iminosugar Research
It aids in preparing imino-l-arabinitol-C-glycosyl compounds, which are potential inhibitors for enzymes like UDP-Gal f-transferase .
Crystallography Studies
The synthesis and crystallization of related compounds allow for structural analysis and understanding of stereochemistry .
Chemical Synthesis Technology
The compound is involved in advanced chemical synthesis techniques, potentially improving preparation technologies for various pharmaceuticals .
Mechanism of Action
Future Directions
Given its role in the synthesis of antiviral drugs, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is likely to continue playing a crucial role in infectious disease research . Its use as a precursor in the creation of inhibitors for neuraminidase suggests potential applications in the research of diseases like Influenza .
properties
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26?,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREDWQTFTUTC-KXGJQKBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725309 | |
| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
CAS RN |
30361-17-2 | |
| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1508600.png)







